molecular formula C18H25BO3Si B1505975 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid CAS No. 850380-91-5

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid

Cat. No.: B1505975
CAS No.: 850380-91-5
M. Wt: 328.3 g/mol
InChI Key: ZIKZPBVNZYGTDB-UHFFFAOYSA-N
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Description

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is a specialized organic compound characterized by its phenylboronic acid core and a tert-butyldimethylsilyloxy group attached to the phenyl ring

Biochemical Analysis

Biochemical Properties

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It is involved in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation, and heterocyclization with phenylpropiolates . This compound interacts with enzymes such as gelatinases and MT1-MMP inhibitors, which are crucial in the breakdown of extracellular matrix components . The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as proteins and enzymes, forming reversible covalent bonds that can inhibit or activate these molecules . This compound is known to inhibit enzymes like gelatinases by binding to their active sites, preventing substrate access and subsequent enzymatic activity . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are essential for determining the safe and effective use of this compound in vivo.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as energy production and biosynthesis . This compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The initial step involves the formation of phenylboronic acid through the reaction of phenylmagnesium bromide with trimethyl borate.

  • Silyl Ether Formation: The phenylboronic acid is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine to introduce the silyl ether group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or boronic acids with different substituents.

  • Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as alcohols and amines, along with catalysts like palladium, can facilitate substitution reactions.

Major Products Formed:

  • Boronic Esters: Resulting from oxidation reactions.

  • Boronic Acids with Different Substituents: Resulting from reduction reactions.

  • Substituted Silyl Ethers: Resulting from substitution reactions.

Scientific Research Applications

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the development of bioconjugates and probes for biological studies.

  • Industry: The compound is used in the production of advanced materials and nanotechnology applications.

Comparison with Similar Compounds

  • Phenylboronic Acid: Lacks the silyl ether group, making it less stable.

  • Boronic Esters: Similar structure but with different substituents.

  • Silyl Ethers: Similar silyl ether group but different core structures.

Uniqueness: 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid stands out due to its combination of a phenylboronic acid core and a tert-butyldimethylsilyloxy group, providing both reactivity and stability.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

[4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BO3Si/c1-18(2,3)23(4,5)22-17-12-8-15(9-13-17)14-6-10-16(11-7-14)19(20)21/h6-13,20-21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKZPBVNZYGTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716584
Record name (4'-{[tert-Butyl(dimethyl)silyl]oxy}[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850380-91-5
Record name (4'-{[tert-Butyl(dimethyl)silyl]oxy}[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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